molecular formula C30H34N4O5 B1221355 Ajmaline phenylbarbiturate CAS No. 81424-61-5

Ajmaline phenylbarbiturate

Número de catálogo: B1221355
Número CAS: 81424-61-5
Peso molecular: 530.6 g/mol
Clave InChI: FQHDUMDHVKEPDU-MNGKQSICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ajmaline phenylbarbiturate, also known as this compound, is a useful research compound. Its molecular formula is C30H34N4O5 and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for Ajmaline phenylbarbiturate, and how can researchers ensure reproducibility?

  • Methodology : Follow standardized organic synthesis protocols with rigorous purity validation using techniques like HPLC (>99% purity threshold) and NMR spectroscopy. Reproducibility requires explicit documentation of reaction conditions (e.g., temperature, catalysts, solvents) and adherence to ICH guidelines for analytical validation .
  • Key Considerations : Cross-validate results with independent labs and reference pharmacopeial standards for barbiturates.

Q. How should this compound be characterized pharmacologically in preclinical studies?

  • Methodology : Use in vitro assays (e.g., receptor-binding studies for sodium channel modulation) paired with in vivo models (e.g., ECG screening in animal models at 1 mg/kg dosage over 5 minutes ). Ensure compliance with ARRIVE guidelines for ethical animal research .
  • Data Interpretation : Compare dose-response curves across models to identify species-specific variability.

Q. What are the standard protocols for assessing this compound’s cardiac effects in clinical research?

  • Methodology : Adopt provocation testing protocols, such as supine/standing ECG assessments, with ajmaline challenges (1 mg/kg IV over 5 minutes ). Include controls for autonomic influences and validate results against baseline ECGs.
  • Statistical Analysis : Use paired t-tests for pre/post-intervention comparisons and adjust for covariates like age and comorbidities.

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s mechanism of action?

  • Methodology : Apply a systems biology approach, integrating pharmacokinetic-pharmacodynamic (PK-PD) modeling and transcriptomic profiling. Use sensitivity analysis to identify confounding variables (e.g., metabolic enzymes ).
  • Framework : Align with the FINERMAPS criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs are optimal for investigating this compound’s off-target effects in heterogeneous populations?

  • Methodology : Implement stratified randomization in clinical trials, segmenting participants by genetic markers (e.g., CYP450 polymorphisms). Use adaptive trial designs to refine dosing protocols dynamically .
  • Data Validation : Apply multivariate regression to isolate demographic or genetic confounders.

Q. How should conflicting clinical data on this compound’s arrhythmogenic risk be analyzed?

  • Methodology : Conduct a meta-analysis of RCTs and observational studies, assessing bias via Cochrane Risk of Tool. Use funnel plots to detect publication bias .
  • Ethical Considerations : Re-evaluate risk-benefit ratios in vulnerable populations (e.g., Brugada syndrome patients ).

Q. What computational models are suitable for predicting this compound’s drug-drug interactions?

  • Methodology : Deploy molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities at cytochrome P450 isoforms. Validate predictions with in vitro microsomal assays .
  • Scope Management : Limit models to high-probability interactions flagged by pharmacovigilance databases to ensure feasibility .

Q. Methodological Frameworks

  • FINERMAPS Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethical compliance, Relevance, Manageability, Appropriateness, Precision, and Scalability .
  • PICO Framework : Structure clinical questions around Population, Intervention, Comparison, and Outcomes (e.g., "In Brugada patients [P], does Ajmaline [I] versus flecainide [C] improve diagnostic accuracy [O]?" ).

Q. Data Presentation Guidelines

  • Tables : Include pharmacokinetic parameters (e.g., Cmax, t1/2) and adverse event rates stratified by dosage .
  • Ethical Compliance : Document IRB approvals and informed consent protocols for human studies .

Propiedades

Número CAS

81424-61-5

Fórmula molecular

C30H34N4O5

Peso molecular

530.6 g/mol

Nombre IUPAC

(9R,10S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H26N2O2.C10H8N2O3/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24;13-8-7(6-4-2-1-3-5-6)9(14)12-10(15)11-8/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3;1-5,7H,(H2,11,12,13,14,15)/t10-,11?,14-,15-,16?,17-,18?,19+,20?;/m0./s1

Clave InChI

FQHDUMDHVKEPDU-MNGKQSICSA-N

SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

SMILES isomérico

CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)[C@@H]4O)O.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

SMILES canónico

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C.C1=CC=C(C=C1)C2C(=O)NC(=O)NC2=O

Sinónimos

1215 S
1215-S
AJ-PBB
ajmaline phenylbarbiturate
ajmaline, phenylbarbiturate drug combination

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.